3-Cyclopropyl-1-methylpiperazine 3-Cyclopropyl-1-methylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18058495
InChI: InChI=1S/C8H16N2/c1-10-5-4-9-8(6-10)7-2-3-7/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

3-Cyclopropyl-1-methylpiperazine

CAS No.:

Cat. No.: VC18058495

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-1-methylpiperazine -

Specification

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 3-cyclopropyl-1-methylpiperazine
Standard InChI InChI=1S/C8H16N2/c1-10-5-4-9-8(6-10)7-2-3-7/h7-9H,2-6H2,1H3
Standard InChI Key IENLASXQGBKAGD-UHFFFAOYSA-N
Canonical SMILES CN1CCNC(C1)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The 1-position nitrogen is substituted with a methyl group (CH3-\text{CH}_3), while the 3-position carbon hosts a cyclopropyl moiety. This configuration introduces significant steric and electronic modifications compared to unsubstituted piperazine .

Stereochemical Considerations

PropertyValueSource
Molecular FormulaC8H16N2\text{C}_8\text{H}_{16}\text{N}_2
Molecular Weight140.23 g/mol
DensityNot Reported
Boiling PointNot Reported
Melting PointNot Reported
pKa (Predicted)~8.9 (piperazine N-H)

The absence of experimental density and thermal data highlights the need for further characterization. Predicted basicity aligns with typical piperazine derivatives, where the secondary amine exhibits a pKa near 9 in aqueous solutions .

Synthetic Methodologies

Cyclopropane Ring Formation

The cyclopropyl group is typically introduced via [2+1] cycloaddition reactions. A common approach involves treating allyl derivatives with dichlorocarbene intermediates under phase-transfer conditions:

RCH2CH=CH2+CCl4+NaOHR-cyclopropane+NaCl+H2O\text{RCH}_2\text{CH=CH}_2 + \text{CCl}_4 + \text{NaOH} \rightarrow \text{R-cyclopropane} + \text{NaCl} + \text{H}_2\text{O}

This method’s efficiency depends on the steric environment of the starting material.

Piperazine Functionalization

N-methylation of the piperazine ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base:

Piperazine+CH3IBase1-Methylpiperazine+HI\text{Piperazine} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{1-Methylpiperazine} + \text{HI}

Selective substitution at the 3-position remains challenging, often requiring protective group strategies or transition metal catalysis .

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